4-Tert-butyl-5-(trifluoromethyl)thiophene-2-carbaldehyde
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Overview
Description
4-Tert-butyl-5-(trifluoromethyl)thiophene-2-carbaldehyde is a compound belonging to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic electronics . The presence of tert-butyl and trifluoromethyl groups in this compound enhances its chemical stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-5-(trifluoromethyl)thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of Substituents: The tert-butyl and trifluoromethyl groups can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-5-(trifluoromethyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: 4-tert-butyl-5-(trifluoromethyl)thiophene-2-carboxylic acid.
Reduction: 4-tert-butyl-5-(trifluoromethyl)thiophene-2-methanol.
Substitution: 4-tert-butyl-5-(trifluoromethyl)-3-bromothiophene-2-carbaldehyde.
Scientific Research Applications
4-Tert-butyl-5-(trifluoromethyl)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of organic semiconductors, OLEDs, and other electronic materials.
Mechanism of Action
The mechanism of action of 4-tert-butyl-5-(trifluoromethyl)thiophene-2-carbaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-5-methylthiophene-2-carbaldehyde: Similar structure but lacks the trifluoromethyl group.
4-tert-butyl-5-(trifluoromethyl)benzaldehyde: Similar functional groups but different core structure (benzene instead of thiophene).
Uniqueness
4-Tert-butyl-5-(trifluoromethyl)thiophene-2-carbaldehyde is unique due to the presence of both tert-butyl and trifluoromethyl groups on the thiophene ring, which enhances its chemical stability and reactivity. This makes it a valuable compound for various applications in organic synthesis, material science, and medicinal chemistry .
Properties
Molecular Formula |
C10H11F3OS |
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Molecular Weight |
236.26 g/mol |
IUPAC Name |
4-tert-butyl-5-(trifluoromethyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H11F3OS/c1-9(2,3)7-4-6(5-14)15-8(7)10(11,12)13/h4-5H,1-3H3 |
InChI Key |
FJAJPKCFTYUBHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(SC(=C1)C=O)C(F)(F)F |
Origin of Product |
United States |
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